molecular formula C16H14N2O4 B11831389 8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B11831389
M. Wt: 298.29 g/mol
InChI Key: BSVJOLLTEVRUGC-UHFFFAOYSA-N
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Description

8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused heterocyclic ring system, which is known for its significant biological and pharmacological activities. The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization to introduce the desired substituents . The reaction conditions often require the use of catalysts, such as transition metals, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and its potential as an antituberculosis agent highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

8-(4-methylbenzoyl)-5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C16H14N2O4/c1-9-2-4-10(5-3-9)14(20)13-11(16(21)22)8-12(19)18-7-6-17-15(13)18/h2-5,8,17H,6-7H2,1H3,(H,21,22)

InChI Key

BSVJOLLTEVRUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C3NCCN3C(=O)C=C2C(=O)O

Origin of Product

United States

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